melanoma-overexpressed antigen 1 (36-44)
Description
Overview of Tumor Antigens and Immunological Targeting in Melanoma
The immune system's ability to recognize and eliminate malignant cells, a process known as immunosurveillance, is a cornerstone of cancer immunology. nih.gov This process is largely dependent on the recognition of tumor antigens by immune cells, particularly T lymphocytes. frontiersin.org Melanoma is considered a highly immunogenic tumor, capable of inducing an adaptive immune response. nih.gov However, the exact mechanisms governing this response and the factors that allow melanoma cells to escape immune destruction are still being elucidated. nih.govfrontiersin.org
Tumor antigens are broadly categorized into two main classes based on their expression patterns: Tumor-Associated Antigens (TAAs) and Tumor-Specific Antigens (TSAs). nih.govcrownbio.com
Tumor-Associated Antigens (TAAs) : These are proteins that are present on both tumor cells and some normal cells. researchgate.net Their utility in cancer immunotherapy stems from their significantly higher levels of expression on tumor cells compared to healthy tissues. crownbio.comresearchgate.net TAAs can be further subdivided into differentiation antigens, which are specific to a particular cell lineage (e.g., melanocytes and melanoma), and overexpressed antigens, which are found at low levels in normal tissues but are abundant in cancers. nih.govnih.govamegroups.org The MAGE family of antigens falls under the category of cancer-testis antigens, a subset of TAAs, which are expressed in tumors and normal male germline cells. frontiersin.orgtmrjournals.com Because they are present in some normal cells, TAAs can pose a risk of "on-target" toxicities where the immune response also targets healthy tissue. nih.gov
Tumor-Specific Antigens (TSAs) : Also known as neoantigens, TSAs are exclusively found on tumor cells and are absent from normal tissues. crownbio.comresearchgate.net They arise from cancer-specific mutations or from the expression of viral proteins in virus-induced cancers. frontiersin.orgnih.gov Because they are not "self" proteins, TSAs are highly immunogenic and are considered ideal targets for immunotherapy, as they minimize the risk of autoimmune reactions. nih.gov
Overexpressed antigens play a critical role in the immune system's surveillance of melanoma. nih.gov Although they are self-proteins, their aberrant overexpression in cancer cells can be sufficient to break immune tolerance and trigger a T-cell response. amegroups.org The immune system can recognize these overexpressed proteins as foreign, leading to the activation of cytotoxic T lymphocytes (CTLs) that can destroy the tumor cells. nih.gov
However, the effectiveness of this response can be limited. The presence of these antigens on normal cells can lead to central and peripheral tolerance, where high-affinity T-cells are eliminated to prevent autoimmunity. nih.gov This results in a T-cell repertoire that may have a lower affinity for these antigens. Furthermore, melanoma cells can develop mechanisms to escape immune recognition, such as downregulating the machinery needed for antigen presentation or expressing inhibitory molecules that deactivate T-cells. frontiersin.orgnih.govyoutube.com Despite these challenges, the overexpression of antigens like those in the MAGE family remains a key focus for immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies. frontiersin.orgnih.gov
Historical Context of Melanoma Antigen Discovery and Epitope Identification
The concept of tumor antigens dates back to early observations of spontaneous tumor regression and the infiltration of immune cells into tumor sites. The first molecularly defined human tumor antigen, MAGE-A1, was identified in 1991 from a melanoma cell line that was recognized by the patient's own cytotoxic T lymphocytes. tmrjournals.comnih.gov This discovery was a landmark achievement, proving that the human immune system could mount a specific response against cancer cells through the recognition of distinct protein fragments, or epitopes. nih.gov
Early research focused on identifying antigens recognized by CTLs. pnas.org The development of techniques like cDNA expression cloning allowed scientists to isolate the genes encoding these antigens. nih.gov This led to the identification of a wide array of melanoma antigens, including differentiation antigens like Melan-A/MART-1 and gp100, and cancer-testis antigens like the MAGE family and NY-ESO-1. frontiersin.orgnih.gov
The identification of specific T-cell epitopes—the short peptide fragments of antigens that are presented by Major Histocompatibility Complex (MHC) molecules on the cell surface—was a crucial next step. pnas.org For example, the MAGE-A1 peptide EADPTGHSY was identified as being presented by the HLA-A1 molecule. pnas.org Later, advanced techniques like mass spectrometry were employed to directly identify peptides presented by specific HLA alleles on the surface of cancer cells, such as the MAGE-A1 (278-286) epitope presented by HLA-A*0201. sb-peptide.comnih.gov These discoveries have been fundamental to the development of peptide-based vaccines and engineered T-cell therapies.
Properties
sequence |
TLNDECWPA |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
melanoma-overexpressed antigen 1 (36-44) |
Origin of Product |
United States |
Molecular and Genetic Basis of Melanoma Overexpressed Antigen 1 Meloe 1 and Its Epitope 36 44
Gene Expression Profile of MELOE-1 in Melanoma and Normal Tissues
Melanoma-overexpressed antigen 1 (MELOE-1) is a novel tumor antigen characterized by its significant overexpression in melanoma cells compared to other cancerous and healthy tissues. nih.govnih.gov This differential expression profile makes it a compelling target for immunotherapy. The gene encoding MELOE-1, known as meloe, exhibits a unique pattern of tissue-specific and cancer-associated overexpression. nih.gov
Differential Expression Patterns in Melanoma Cell Lines vs. Healthy Tissues
Quantitative analysis of meloe transcript levels has consistently demonstrated its elevated expression in melanoma. nih.gov Studies using quantitative PCR (qPCR) have shown that the expression of meloe in melanoma cell lines is significantly higher—ranging from 3 to 34-fold greater—than in normal melanocytes. nih.gov Conversely, its expression is markedly lower in other types of tumor cell lines. nih.gov
The expression of meloe in various healthy human tissues is consistently lower than in melanocytes. nih.gov Even in tissues with the highest detectable levels, such as the brain, the expression remains below that observed in melanocytes. nih.gov This restricted expression pattern underscores its specificity to the melanocytic lineage and its particular abundance in the malignant context of melanoma.
Table 1: Relative Expression of meloe in Melanoma Cell Lines vs. Other Tissues
| Cell Line/Tissue | Fold Change in meloe Expression (Compared to Melanocytes) |
| Melanoma Cell Lines | 3 to 34-fold higher |
| Other Tumor Cell Lines | 5 to 338-fold lower |
| Healthy Tissues (e.g., Brain) | Lower than in melanocytes |
This table provides an interactive summary of the differential expression of the meloe gene.
The protein products of meloe, including MELOE-1, are recognized by specific T cell clones in melanoma cells, whereas normal melanocytes are only poorly recognized. nih.gov This suggests a differential translation of the meloe mRNA in normal versus cancerous cells, further contributing to the tumor-specific antigen presentation. nih.gov
Molecular Mechanisms Regulating MELOE-1 Expression
The overexpression of MELOE-1 in melanoma is governed by a dual-control mechanism at both the transcriptional and translational levels. nih.gov
At the transcriptional level, the promoter region of the meloe gene is implicated. nih.gov One proposed mechanism is the hypomethylation of the meloe promoter in melanoma cells. nih.gov This epigenetic modification, a common feature in cancer, could lead to a more open chromatin structure, facilitating increased gene transcription. nih.gov The process may involve an initial wave of demethylation in tumor cells, followed by sustained inhibition of remethylation due to the presence of transcription factors specific to melanoma. nih.gov
At the translational level, the expression of MELOE-1 is controlled by an internal ribosome entry site (IRES)-dependent mechanism. nih.govresearchgate.net This allows for the translation of MELOE-1 from a polycistronic mRNA, a transcript that carries multiple open reading frames. nih.govcornell.edu This IRES-mediated translation appears to be more efficient in melanoma cells than in normal melanocytes, contributing to the tumor-specific expression of the MELOE-1 antigen. researchgate.net This translational control confers specificity for melanoma cells, while the transcriptional control establishes its lineage-specific expression in melanocytes. nih.gov
Characterization of the MELOE-1 Transcript Structure and Open Reading Frames
The transcript of the meloe gene possesses an unconventional structure. nih.govnih.gov Unlike typical protein-coding genes that contain a single, long open reading frame (ORF), the meloe cDNA is approximately 2.1-kb long and is characterized by the presence of multiple short ORFs. nih.gov An open reading frame is a continuous stretch of codons that has the potential to be translated into a protein and is typically bounded by a start and stop codon. wikipedia.org
The meloe gene itself shows a perfect colinearity with its corresponding cDNA, indicating an absence of splicing. nih.gov This means that the multiple short ORFs are present in the mature mRNA transcript that is used as a template for protein synthesis. Research has confirmed that the meloe mRNA is a bona fide polycistronic transcript, meaning it can direct the synthesis of multiple distinct proteins from different ORFs on the same mRNA molecule. nih.govcornell.edu
Derivation and Sequence Analysis of Melanoma-Overexpressed Antigen 1 (36-44) Peptide
Identification of the CD8+ T-cell Epitope within MELOE-1
The immunogenic peptide known as melanoma-overexpressed antigen 1 (36-44) was identified through the screening of a melanoma cDNA expression library. nih.gov This process involved using a cytotoxic T lymphocyte (CTL) clone, derived from tumor-infiltrating lymphocytes (TILs) of a melanoma patient who had a long-term positive response to adoptive T-cell therapy. nih.gov This specific CTL clone was found to recognize all tested HLA-A2 positive melanoma cell lines but showed minimal reactivity against normal melanocytes and no recognition of other tumor cell types. nih.govnih.gov
Further investigation revealed that the antigen recognized by this CTL clone was encoded by one of the short open reading frames within the meloe transcript, which was subsequently named MELOE-1. nih.govnih.gov The specific epitope, the part of the antigen recognized by the T-cell, was mapped to the amino acid sequence from position 36 to 44 of the MELOE-1 protein. nih.govresearchgate.netnih.gov This nine-amino-acid peptide, MELOE-1 (36-44), is presented on the cell surface by the HLA-A*0201 molecule, a common human leukocyte antigen type. nih.govnih.govlww.com The presence of a T-cell repertoire against this epitope in both healthy individuals and melanoma patients highlights its potential as a target for immunotherapy. nih.govresearchgate.net
Immunological Recognition and Processing of Melanoma Overexpressed Antigen 1 36 44
Antigen Processing and Presentation Pathway for Melanoma-Overexpressed Antigen 1 (36-44)
The journey of the MAGE-A1 (36-44) peptide from a full-length intracellular protein to a surface-displayed epitope is a multi-step process orchestrated by the cellular machinery responsible for antigen processing and presentation. researchgate.netoup.com This pathway ensures that fragments of intracellular proteins, including those specific to tumors, are presented to circulating T-cells, enabling immune surveillance. oup.comfrontiersin.org
Proteasomal Degradation and Peptide Generation
The initial step in generating the MAGE-A1 (36-44) epitope is the degradation of the MAGE-A1 protein. nih.govmdpi.com Like most intracellular proteins, MAGE-A1 is targeted for degradation by the proteasome, a large protein complex that functions as the cell's primary non-lysosomal proteolytic machinery. oup.combiorxiv.org The ubiquitin-proteasome system tags proteins for degradation, and in some contexts, MAGE-A proteins have been shown to interact with components of this system, influencing the degradation of other proteins like p53. nih.govmdpi.comd-nb.info This same machinery cleaves the MAGE-A1 protein into smaller peptide fragments of varying lengths. oup.com The generation of the precise MAGE-A1 (36-44) nonapeptide is a result of the cleavage specificity of the proteasome.
Transporter Associated with Antigen Processing (TAP) Function
Following their generation in the cytoplasm, the resulting peptide fragments, including MAGE-A1 (36-44), must be transported into the endoplasmic reticulum (ER) to be loaded onto Major Histocompatibility Complex (MHC) Class I molecules. oup.comfrontiersin.org This crucial transport step is mediated by the Transporter associated with Antigen Processing (TAP). frontiersin.orgplos.org TAP is a heterodimeric protein complex, composed of TAP1 and TAP2 subunits, that forms a channel through the ER membrane. oup.comuniprot.org It actively transports peptides from the cytosol into the ER lumen, a process that requires ATP. frontiersin.orguniprot.org TAP exhibits a preference for peptides that are typically 8-16 amino acids in length and possess hydrophobic or basic C-terminal residues, characteristics that align with the requirements for MHC class I binding. oup.comfrontiersin.org
Role of Major Histocompatibility Complex Class I (MHC-I) in Epitope Display
Once inside the ER, the MAGE-A1 (36-44) peptide is loaded onto a nascent MHC class I molecule. oup.comchinesechemsoc.org This loading is a highly regulated process facilitated by a collection of chaperone proteins known as the peptide-loading complex (PLC), which includes calreticulin, ERp57, and tapasin. oup.comnih.gov Tapasin plays a critical role by bridging the MHC class I molecule to the TAP transporter, effectively positioning it to sample the incoming peptides. oup.complos.org The MHC class I molecule, a heterodimer of a heavy chain and β2-microglobulin, possesses a peptide-binding groove. chinesechemsoc.org The MAGE-A1 (36-44) peptide, with its specific amino acid sequence, fits into this groove. nih.govrcsb.org The stable binding of the peptide completes the folding of the MHC class I molecule, which is then released from the PLC and transported to the cell surface. oup.com On the cell surface, the MHC-I-peptide complex is displayed for potential recognition by CD8+ cytotoxic T-lymphocytes (CTLs). oup.comfrontiersin.org Deficiencies in this antigen processing and presentation machinery can lead to immune escape by tumor cells. aacrjournals.orgmdpi.com
HLA-A*0201 Restriction of Melanoma-Overexpressed Antigen 1 (36-44) T-cell Recognition
The recognition of the MAGE-A1 (36-44) peptide by T-cells is not a universal phenomenon. It is restricted by a specific type of MHC class I molecule, namely Human Leukocyte Antigen (HLA)-A*0201. nih.govresearchgate.netresearchgate.net HLA molecules are highly polymorphic, meaning there are many different versions (alleles) of these genes within the human population. chinesechemsoc.orgnih.gov This polymorphism dictates the shape and chemical properties of the peptide-binding groove, and consequently, which peptides can be presented by a particular HLA allele. chinesechemsoc.org
The MAGE-A1 (36-44) peptide has been identified as an epitope that is presented by HLA-A0201. nih.govresearchgate.netsb-peptide.com This means that only individuals who have the HLA-A0201 allele can present this specific peptide to their T-cells. nih.govnih.gov This restriction is a fundamental principle of T-cell immunology and has significant implications for the development of targeted cancer immunotherapies.
Structural Basis of Peptide-MHC-I Binding
The binding of the MAGE-A1 (36-44) peptide to the HLA-A*0201 molecule is a highly specific interaction governed by the three-dimensional structures of both the peptide and the MHC-I binding groove. nih.govrcsb.org The peptide lies in an extended conformation within the groove, which is formed by the α1 and α2 domains of the MHC-I heavy chain. chinesechemsoc.org
Key to this interaction are "anchor" residues within the peptide sequence. These are specific amino acids that fit into corresponding pockets within the MHC-I groove, securing the peptide in place. nih.gov For HLA-A0201, the primary anchor residues are typically at position 2 and the C-terminus (position 9 for a nonapeptide) of the peptide. The side chains of these anchor residues have chemical properties that are complementary to the pockets of the HLA-A0201 groove. While the anchor residues are critical for binding, other residues of the peptide are exposed and available for interaction with the T-cell receptor. cloudfront.net X-ray crystallography studies of similar peptide-MHC complexes have provided detailed insights into these interactions, revealing the precise molecular contacts that stabilize the complex. nih.govrcsb.org
T-Cell Receptor (TCR) Specificity and Avidity to Melanoma-Overexpressed Antigen 1 (36-44)
The final step in the immunological recognition of the MAGE-A1 (36-44) epitope involves the interaction of the peptide-MHC-I complex with the T-cell receptor (TCR) on the surface of a CD8+ T-cell. nih.govresearchgate.net
The TCR is a highly variable receptor, and each T-cell clone expresses a unique TCR with a specific binding site. nih.govresearchgate.net This specificity ensures that T-cells only recognize and respond to their cognate peptide-MHC complex. The TCR interacts with both the presented peptide and the surrounding MHC-I molecule, forming a trimolecular complex. rcsb.org The specificity of this interaction is crucial, as even minor changes in the peptide sequence can abolish TCR recognition. pnas.org
The strength of the interaction between the TCR and the peptide-MHC-I complex is referred to as avidity. nih.govresearchgate.net High-avidity T-cells are generally more effective at recognizing and killing target cells, especially those that may express low levels of the target antigen. frontiersin.org However, natural T-cells that recognize self-antigens like MAGE-A1 often have low avidity due to the process of central tolerance, which eliminates high-avidity self-reactive T-cells. nih.govresearchgate.netfrontiersin.org Research efforts have focused on enhancing the avidity of TCRs specific for tumor antigens like MAGE-A1 through methods like somatic hypermutation to improve their therapeutic potential. nih.govresearchgate.net Studies have shown that optimizing TCR avidity can lead to enhanced T-cell functions such as cytokine production and cytotoxicity. nih.govfrontiersin.org However, extremely high avidity can sometimes lead to off-target toxicities. nih.govfrontiersin.org
Table 1: Research Findings on MAGE-A1 (36-44) Recognition
| Finding | Description | Citations |
|---|---|---|
| HLA-A*0201 Restriction | T-cell recognition of the MAGE-A1 (36-44) peptide is dependent on its presentation by the HLA-A*0201 molecule. | nih.govresearchgate.netresearchgate.net |
| TCR Avidity Optimization | Methods like somatic hypermutation have been used to increase the avidity of T-cell receptors for the MAGE-A1 peptide, leading to enhanced T-cell activity. | nih.govresearchgate.net |
| TCR Specificity | T-cell receptors demonstrate high specificity for the MAGE-A1 (36-44)-HLA-A*0201 complex, with minor peptide alterations potentially abrogating recognition. | pnas.org |
| Structural Insights | X-ray crystallography has detailed the binding of similar peptides within the MHC class I groove, highlighting the importance of anchor residues. | nih.govrcsb.org |
Characterization of Cognate TCRs
The T-cell receptors (TCRs) that recognize the MELOE-1(36-44) epitope presented by HLA-A2 have distinct and recurring characteristics. nih.govmdpi.com Research into the TCR repertoire of specific CD8+ T cells has revealed a pronounced bias towards the use of a specific alpha chain variable gene, TRAV19 (also referred to as Valpha12.1). nih.govmdpi.comfrontiersin.org This TRAV19 usage is a dominant feature, found in the vast majority of T-cell clonotypes reactive to the MELOE-1 epitope across different melanoma patients. frontiersin.org In one study, TRAV19 clonotypes accounted for over 90% of the total clonotypes in terms of frequency, highlighting the critical role of this TRAV chain in recognizing the HLA-A2-MELOE-1(36-44) complex. frontiersin.org
Further analysis of the TCR structure identified a highly conserved motif, CALSGP, at the beginning of the CDR3α sequence of these TRAV19-utilizing TCRs. frontiersin.org The "GP" residues within this motif are encoded by the diversity (D) gene segment, suggesting that the CDR3α region is a key factor in the specific interaction with the MELOE-1(36-44) peptide. mdpi.comfrontiersin.org While the alpha chain shows this strong conservation, it is typically associated with a variety of different Vbeta chains and V(D)J junctional sequences. nih.gov This combination of a conserved alpha chain and diverse beta chains contributes to a large and effective TCR repertoire capable of mounting an anti-tumor response against MELOE-1. nih.gov
Table 1: Characteristics of T-Cell Receptors (TCRs) Cognate for MELOE-1(36-44) This table is interactive. You can sort and filter the data.
| TCR Feature | Observation | Significance | Source |
|---|---|---|---|
| Dominant Vα Chain | TRAV19 (Valpha12.1) | Used in over 90% of specific clonotypes, crucial for recognition. nih.govfrontiersin.org | nih.govmdpi.comfrontiersin.org |
| CDR3α Motif | Highly conserved CALSGP motif | Suggests the CDR3α region is a key player in peptide interaction. frontiersin.org | frontiersin.org |
| Vβ Chain Usage | Diverse | Paired with the conserved Vα chain to form a large repertoire. nih.gov | nih.gov |
| Repertoire Size | Vast and shared | Present in both healthy donors and melanoma patients. nih.govfrontiersin.org | nih.govfrontiersin.org |
Functional Avidity of Melanoma-Overexpressed Antigen 1 (36-44)-Specific T Cells
Functional avidity, which reflects the concentration of a peptide needed to trigger a T-cell response, is a critical measure of a T cell's potential anti-tumor efficacy. Studies have consistently shown that the T-cell repertoire specific for MELOE-1(36-44) contains high-avidity T cells. nih.govnih.gov The functional avidity for MELOE-1 specific lymphocytes has been measured in the range of 10⁻¹⁰ M to 10⁻¹¹ M. researchgate.net
The reactivity of these T cells is often evaluated by their ability to produce cytokines like IFNγ and TNF-α or to degranulate (measured by CD107a mobilization) in response to target cells presenting the epitope. nih.govresearchgate.nettandfonline.com Research has also linked the expression of the immune checkpoint receptor PD-1 to T cells with higher functional avidity. tandfonline.com For instance, high-avidity, PD-1 positive MELOE-1 specific T-cell clones were sensitive to PD-L1 expression on target cells, whereas lower-avidity clones were not. tandfonline.com T-cells with lower functional avidity demonstrated poor recognition of melanoma cell lines, underscoring the importance of high avidity for effective tumor cell killing. researchgate.net The frequent occurrence of these high-avidity T cells makes MELOE-1 an attractive target for immunotherapies like adoptive cell transfer (ACT). nih.govnih.gov
Table 2: Functional Avidity of MELOE-1(36-44) Specific T-Cells This table is interactive. You can sort and filter the data.
| Parameter | Finding | Implication | Source |
|---|---|---|---|
| Avidity Range | 10⁻¹⁰ M to 10⁻¹¹ M | Represents a high-avidity interaction. | researchgate.net |
| High-Avidity Cells | Frequently present in the T-cell repertoire. nih.govnih.gov | Provides a basis for effective immunotherapy. nih.govnih.gov | nih.govnih.gov |
| PD-1 Expression | Correlates with higher functional avidity clonotypes. tandfonline.com | PD-1 can be a marker for identifying highly avid T cells. tandfonline.com | tandfonline.com |
| Tumor Reactivity | High-avidity T-cells effectively recognize melanoma cells. researchgate.net | Low-avidity T-cells are less effective at tumor recognition. researchgate.net | researchgate.net |
Role of CD4+ T-cell Epitopes within MELOE-1 and their Presentation (e.g., MELOE-1(26-46), MELOE-1(22-46))
The generation of a durable and effective CD8+ T-cell response often requires help from CD4+ T cells. nih.govnih.gov Recognizing this, researchers investigated the regions of the MELOE-1 protein surrounding the known CD8+ epitope for the presence of CD4+ T-cell (helper) epitopes. nih.gov Studies using the peptide MELOE-1(26-46) to stimulate peripheral blood mononuclear cells (PBMCs) from healthy donors successfully revealed the presence of CD4+ T-cell responses. nih.govnih.govpublicationslist.org These responses were not limited to a single HLA context, indicating the broad potential of this region to stimulate helper T cells. nih.govnih.gov
The CD4+ T cells specific for MELOE-1 epitopes were predominantly Th1 cells, a phenotype known to be favorable for amplifying anti-tumor CD8+ T-cell responses. nih.govplos.orglww.com Furthermore, research demonstrated that a longer peptide, MELOE-1(22-46), which encompasses both the CD4+ and the CD8+ (36-44) epitopes, could be effectively processed by dendritic cells (DCs) to stimulate both CD4+ and CD8+ T-cell responses in vitro. nih.govnih.gov This finding suggests that a single long peptide could be used in vaccination strategies to concurrently trigger both crucial arms of the T-cell-mediated immune response against melanoma. nih.govlww.com
HLA Class II Presentation Mechanisms
The presentation of MELOE-1 helper epitopes to CD4+ T cells occurs through HLA class II molecules. By cloning and characterizing the responsive CD4+ T cells, researchers identified specific epitopes and their HLA restrictions. nih.govnih.gov Stimulation with the MELOE-1(26-46) peptide led to the identification of epitopes restricted by both HLA-DRβ11101 and HLA-DQβ10603. nih.govnih.govpublicationslist.orgresearchgate.net Subsequent work identified additional minimal epitopes presented in four distinct HLA contexts, confirming that the MELOE-1 antigen contains various class II epitopes located along its sequence. nih.govplos.org
A critical finding relates to the mechanism of presentation. While these epitopes could be naturally processed from the whole MELOE-1 protein, they were efficiently presented to CD4+ T cells by professional antigen-presenting cells, specifically dendritic cells (DCs), that were loaded with MELOE-1. nih.govnih.govplos.org In contrast, direct presentation by MELOE-1-expressing melanoma cell lines to the CD4+ T-cell clones was not observed. nih.govnih.govpublicationslist.org This indicates that the primary pathway for activating these helper T cells is likely indirect, involving the uptake, processing, and presentation of the tumor antigen by DCs. nih.gov
Table 3: Identified CD4+ T-Cell Epitopes in MELOE-1 and their HLA Presentation This table is interactive. You can sort and filter the data.
| Peptide Region | Identified Epitopes | HLA Class II Restriction | Presentation Pathway | Source |
|---|---|---|---|---|
| MELOE-1(26-46) | Multiple epitopes identified | HLA-DRβ11101, HLA-DQβ10603 | Naturally processed and presented by Dendritic Cells (DCs). nih.govnih.govplos.org | nih.govnih.govpublicationslist.orgresearchgate.net |
| MELOE-1(22-46) | Contains optimal class II epitopes and the class I epitope | HLA-DRβ11101, HLA-A0201 | Processed by DCs to stimulate both CD4+ and CD8+ T-cells. nih.gov | nih.govnih.gov |
| Full-Length MELOE-1 | Multiple epitopes along the sequence | Presented in at least four distinct HLA contexts. nih.gov | Naturally processed from whole protein by autologous DCs. nih.govplos.org | nih.govplos.org |
Role of Melanoma Overexpressed Antigen 1 36 44 in Tumor Immunobiology and Immune Evasion
Immunogenicity of Melanoma-Overexpressed Antigen 1 (36-44) in Melanoma Context
MAGE-A1 is classified as a cancer-testis antigen, meaning its expression is typically restricted to male germline cells and is aberrantly re-activated in various cancer types, including melanoma. nih.govnih.gov The MAGE-A1 (36-44) epitope is a specific peptide fragment that can be presented on the surface of melanoma cells by Human Leukocyte Antigen (HLA) class I molecules, particularly HLA-A*0201. researchgate.netresearchgate.net This presentation makes the tumor cells recognizable to the immune system, specifically to cytotoxic T lymphocytes (CTLs). researchgate.net
The immunogenicity of an antigen is its ability to provoke an immune response. For the MAGE-A1 (36-44) epitope, its immunogenicity in the context of melanoma has been documented through studies of tumor-infiltrating lymphocytes (TILs). nih.govresearchgate.net The presence of T cells specifically recognizing this epitope within the tumor microenvironment suggests that it is naturally processed and presented by melanoma cells and is capable of inducing an immune reaction. nih.govresearchgate.net In fact, the infusion of TILs containing MELOE-1–specific T cells has been correlated with relapse prevention in melanoma patients. nih.gov
Endogenous T-cell Repertoire Against the Epitope
The endogenous T-cell repertoire refers to the population of T cells naturally present in an individual that can recognize a specific antigen. Research has shown that a T-cell repertoire against the MAGE-A1 (36-44) epitope exists not only in melanoma patients but also in healthy individuals. researchgate.net This indicates that the immune system has the inherent capacity to recognize and respond to this tumor-associated antigen.
Studies utilizing MHC multimers, which can identify T cells with specificities for a particular peptide-MHC complex, have detected T cells reactive to the MAGE-A1 (36-44) epitope in the peripheral blood of both patients and healthy donors. nih.gov The existence of this pre-existing repertoire is a crucial prerequisite for immunotherapeutic strategies that aim to boost anti-tumor T-cell responses. The presence of these T cells suggests a potential for immunosurveillance, where the immune system can recognize and eliminate nascent melanoma cells expressing this antigen. researchgate.net
Mechanisms of Immune Evasion Related to Melanoma-Overexpressed Antigen 1 (36-44)
Despite the immunogenicity of antigens like MAGE-A1 (36-44), melanoma cells have developed sophisticated mechanisms to evade destruction by the immune system. nih.govfrontiersin.org These strategies can directly or indirectly affect the recognition of this specific epitope.
Downregulation of MHC-I Expression on Melanoma Cells
A primary mechanism of immune escape is the downregulation or complete loss of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of melanoma cells. nih.govfrontiersin.orgmdpi.com Since MHC-I molecules are essential for presenting endogenous antigens like MAGE-A1 (36-44) to CD8+ T cells, their absence renders the tumor cells invisible to these cytotoxic lymphocytes. nih.govfrontiersin.org
This downregulation can occur through various mechanisms, including:
Genetic alterations: Mutations or loss of heterozygosity (LOH) in the genes encoding MHC-I heavy chains or β2-microglobulin (B2M), a protein required for MHC-I stability and surface expression, are common in melanoma. frontiersin.orgtscan.com
Epigenetic silencing: The expression of MHC-I genes can be suppressed through mechanisms like DNA methylation or histone modification. mdpi.com
Defects in regulatory pathways: Alterations in signaling pathways that control MHC-I gene expression, such as the interferon-gamma (IFN-γ) pathway, can lead to reduced MHC-I levels. frontiersin.orgmdpi.com Loss-of-function mutations in genes like JAK1 or JAK2, which are critical for IFN-γ signaling, have been associated with resistance to immunotherapy. nih.govamegroups.org
The loss of MHC-I expression is a significant hurdle for T-cell-based immunotherapies and is frequently observed in advanced and metastatic melanoma. nih.govuni-luebeck.de
Alterations in Antigen Processing Machinery
For an antigen to be presented by MHC-I molecules, it must first be processed by the antigen processing machinery (APM) within the cell. This complex involves several key components, including the proteasome, which degrades proteins into peptides, and the transporter associated with antigen processing (TAP), which transports these peptides into the endoplasmic reticulum for loading onto MHC-I molecules.
Melanoma cells can evade immune recognition by developing defects in the APM. nih.govtandfonline.com These alterations can include:
Downregulation or mutation of TAP proteins: Reduced or non-functional TAP proteins prevent the transport of antigenic peptides, including MAGE-A1 (36-44), into the endoplasmic reticulum, thereby inhibiting their presentation on the cell surface. frontiersin.org
Changes in proteasome composition: The immunoproteasome, a specialized form of the proteasome induced by IFN-γ, is more efficient at generating peptides for MHC-I presentation. Tumors may fail to express components of the immunoproteasome, leading to less efficient antigen processing.
Defects in the APM are a common immune escape mechanism and have been documented in various cancers, including melanoma. frontiersin.org
Impact of Tumor Microenvironment on T-cell Functionality and Recognition of Antigens
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can profoundly influence anti-tumor immune responses. nih.gov In melanoma, the TME is often highly immunosuppressive, creating a hostile environment for T cells and hindering their ability to recognize and eliminate tumor cells expressing antigens like MAGE-A1 (36-44). nih.govfrontiersin.org
Several factors within the TME contribute to this immunosuppression:
Physical barriers: The dense extracellular matrix can physically impede the infiltration of T cells into the tumor. nih.gov
Hypoxia and nutrient deprivation: Rapidly proliferating tumor cells consume large amounts of oxygen and nutrients, creating a hypoxic and nutrient-poor environment that can impair T-cell survival and function. frontiersin.org For instance, necrosis within the TME can lead to high potassium concentrations, which suppresses T-cell function. nih.gov
Inhibitory immune cells: The TME is often infiltrated by immunosuppressive cell populations such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.gov These cells can inhibit the activity of effector T cells through various mechanisms.
The hostile nature of the TME presents a significant challenge to the efficacy of T-cell-based immunotherapies, as even T cells specific for potent antigens like MAGE-A1 (36-44) may be unable to function effectively within this environment.
Immunosuppressive Factors Affecting Melanoma-Overexpressed Antigen 1 (36-44) Specific T-cell Responses
In addition to the cellular components of the TME, a variety of soluble factors contribute to the suppression of T-cell responses against melanoma antigens. semanticscholar.org These factors can be produced by the tumor cells themselves or by other cells within the TME.
Key immunosuppressive factors include:
Inhibitory Cytokines: Tumor cells and associated stromal cells can secrete a range of immunosuppressive cytokines, such as transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10). semanticscholar.orgnih.gov TGF-β can directly inhibit T-cell proliferation and effector function, while IL-10 can suppress the activity of antigen-presenting cells and promote the differentiation of Tregs. nih.gov
Immune Checkpoint Ligands: Melanoma cells can express ligands for immune checkpoint receptors on T cells, such as programmed death-ligand 1 (PD-L1). frontiersin.org The interaction of PD-L1 with its receptor, PD-1, on T cells delivers an inhibitory signal that leads to T-cell exhaustion and anergy. nih.gov
Metabolic Factors: The metabolic activity within the TME can also be immunosuppressive. For example, the enzyme indoleamine 2,3-dioxygenase (IDO), which can be expressed by tumor cells, depletes the essential amino acid tryptophan from the local environment, thereby inhibiting T-cell proliferation. nih.gov Similarly, the accumulation of lactate (B86563) due to the Warburg effect in tumor cells can create an acidic microenvironment that impairs T-cell function. frontiersin.org
The concerted action of these immunosuppressive factors creates a formidable barrier to the effective recognition and elimination of melanoma cells by MAGE-A1 (36-44)-specific T cells and other anti-tumor lymphocytes. nih.govsemanticscholar.org
Research Methodologies and Models for Studying Melanoma Overexpressed Antigen 1 36 44
In vitro Immunological Assays for T-cell Responses
In vitro assays are fundamental to characterizing the interaction between the melanoma-overexpressed antigen 1 (36-44) peptide and the immune system, particularly cytotoxic T lymphocytes (CTLs). These assays allow for the direct assessment of T-cell recognition, activation, and effector function.
The activation of T-cells upon recognition of the melanoma-overexpressed antigen 1 (36-44) peptide presented by HLA-A2 molecules is a key indicator of an immune response. researchgate.netnih.gov This activation is commonly measured through cytokine release assays. When CTLs recognize their cognate peptide-MHC complex on target cells, they release pro-inflammatory cytokines.
Researchers quantify the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to assess the magnitude of the T-cell response. nih.govtandfonline.com For instance, specific CTL clones have been shown to release TNF when they encounter melanoma cells expressing the antigen. researchgate.netnih.gov These assays often involve co-culturing T-cells with target cells (like the T2 cell line) pulsed with the melanoma-overexpressed antigen 1 (36-44) peptide or with melanoma cell lines that naturally present the epitope. tandfonline.comnih.gov The amount of cytokine released into the culture supernatant is then measured, typically by ELISA or intracellular cytokine staining followed by flow cytometry. tandfonline.comnih.gov
Another marker of T-cell activation and degranulation is the mobilization of CD107a to the cell surface, which is indicative of cytotoxic granule release. While not as frequently cited in the specific context of this peptide in the provided search results, it is a standard method for assessing CTL activity.
Table 1: Cytokine Release in Response to Melanoma-Overexpressed Antigen 1 (36-44)
| T-Cell Type | Stimulus | Cytokine Measured | Outcome | Reference |
|---|---|---|---|---|
| M170.48 CTL clone | M170 melanoma cells | TNF-α, IFN-γ, IL-2 | Significant cytokine production indicating recognition | nih.gov |
| MELOE-1-specific TILs | M170 melanoma cells | TNF-α, IFN-γ, IL-2 | Cytokine production confirms reactivity | nih.gov |
| PD-1pos MELOE-1 T-cell clones | Peptide-loaded T2 cells | IFN-γ, TNF-α | Higher functional avidity compared to PD-1neg clones | tandfonline.com |
To directly identify and quantify T-cells specific for the melanoma-overexpressed antigen 1 (36-44) epitope, researchers utilize peptide-MHC multimer technology. researchgate.netnih.gov These reagents consist of multiple soluble peptide-MHC complexes (typically four, known as a tetramer) linked to a fluorescently labeled streptavidin molecule. lubio.ch The multimerization increases the avidity of the interaction with the T-cell receptor (TCR), allowing for stable binding and detection by flow cytometry. lubio.ch
Specifically, HLA-A2/melanoma-overexpressed antigen 1 (36-44) tetramers are used to stain populations of lymphocytes, such as tumor-infiltrating lymphocytes (TILs) or peripheral blood mononuclear cells (PBMCs). researchgate.netnih.gov This technique has been instrumental in demonstrating a correlation between the presence of T-cells specific for this antigen in infused TILs and the prevention of relapse in melanoma patients. researchgate.netnih.gov The percentage of tetramer-positive cells within the CD8+ T-cell population provides a direct measure of the frequency of antigen-specific T-cells. researchgate.netnih.gov This method is also used for sorting and isolating these specific T-cells for further study or for the generation of T-cell clones. nih.govtscan.com
Cytotoxicity assays directly measure the primary function of CTLs: the ability to kill target cells presenting a specific antigen. The classic method is the chromium-51 (51Cr) release assay. researchgate.net In this assay, target cells (e.g., peptide-pulsed T2 cells or melanoma cell lines) are labeled with 51Cr. researchgate.net When CTLs recognize the melanoma-overexpressed antigen 1 (36-44) epitope on these target cells and induce lysis, the 51Cr is released into the cell culture supernatant, where it can be quantified. researchgate.net
The amount of chromium released is directly proportional to the level of specific cell lysis. These experiments have confirmed that CTL clones recognizing melanoma-overexpressed antigen 1 (36-44) can effectively kill melanoma cells that present this epitope. researchgate.netnih.gov Human T-cells transduced with TCRs specific for MAGE-A1 have also shown enhanced cytotoxicity in such assays. nih.gov
Peptide Synthesis and Derivatization for Research Applications
The availability of high-purity synthetic peptides is a prerequisite for nearly all research into specific T-cell epitopes. The melanoma-overexpressed antigen 1 (36-44) peptide is produced using solid-phase peptide synthesis. jpt.comfree.fr This method allows for the precise, residue-by-residue construction of the peptide chain. Following synthesis, the peptide is typically purified by high-performance liquid chromatography (HPLC) to ensure a high degree of purity (>90-95%), and its identity is confirmed by mass spectrometry. jpt.comjpt.com
For various research applications, the peptide can be derivatized. For example, biotinylation of the peptide is a common modification used in the generation of peptide-MHC multimers. Other modifications, such as the incorporation of fluorescent labels, can also be performed for specific experimental needs. umgccc.org Companies specializing in peptide synthesis offer custom services to produce these modified versions for research use. jpt.com
Structural Biology Approaches (e.g., Crystallography of Peptide-MHC Complexes)
Understanding the three-dimensional structure of the melanoma-overexpressed antigen 1 (36-44) peptide bound to its restricting MHC molecule, HLA-A1, provides critical insights into the molecular basis of its recognition by T-cells. nih.gov X-ray crystallography has been employed to solve the structure of the HLA-A1:MAGE-A1 peptide complex. nih.govresearchgate.net
These structural studies reveal the precise conformation of the peptide within the binding groove of the MHC molecule. nih.gov They show how specific amino acid side chains of the peptide, known as anchor residues, fit into corresponding pockets within the MHC groove, while other residues are exposed for TCR interaction. nih.gov For the MAGE-A1 peptide, residues pAsp3 and pTyr9 have been identified as anchor residues, while others like pPro4, pThr5, and pGly6 are more exposed and available for TCR recognition. nih.gov
Furthermore, crystallographic studies have compared the structure of the unbound peptide-MHC complex to one bound by a TCR-like antibody fragment (Fab-Hyb3). nih.gov This comparison revealed that binding can induce significant conformational changes in the MHC molecule, highlighting the dynamic nature of this molecular interaction. nih.gov
Table 2: Structural Details of the HLA-A1:MAGE-A1 Complex
| Feature | Description | Reference |
|---|---|---|
| Crystallization | Space group P212121, 1.8 Å resolution | nih.gov |
| Peptide Conformation | Buried in the peptide binding groove with a relatively flat surface for recognition. | nih.gov |
| Anchor Residues | pAsp3 and pTyr9 are the most "occluded" residues, anchoring the peptide in the groove. | nih.gov |
| Exposed Residues | pPro4, pThr5, pGly6, and pSer8 are the most solvent-exposed residues available for TCR contact. | nih.gov |
| Ligand-Induced Changes | Binding of a Fab fragment causes major rearrangements (up to 5.5 Å) of specific heavy chain residues. | nih.gov |
Computational Modeling and In Silico Prediction of Epitope Binding and Immunogenicity
Computational approaches are invaluable for identifying potential T-cell epitopes and predicting their immunogenicity. In silico algorithms can screen entire protein sequences to find short peptide segments with binding motifs appropriate for specific MHC alleles. rupress.org
The melanoma-overexpressed antigen 1 (36-44) peptide was identified as a potential HLA-A*0201 binding peptide using the BioInformatics and Molecular Analysis Section (BIMAS) prediction algorithm. rupress.org This program predicts the binding stability of peptides to MHC class I molecules. rupress.org Such predictive tools are crucial first steps in epitope discovery, significantly narrowing down the number of candidate peptides that need to be validated experimentally. nih.govresearchgate.net
Beyond initial prediction, molecular docking and molecular dynamics simulations can be used to model the interaction between a peptide and an MHC molecule in greater detail. portlandpress.com These computational models can help refine our understanding of the binding affinity and stability of the peptide-MHC complex, providing insights that complement experimental data from structural biology. portlandpress.comresearchgate.net These methods are part of a broader immunoinformatics approach to designing and evaluating potential vaccine candidates. portlandpress.com
Development of Pre-clinical Animal Models to Study Melanoma-Overexpressed Antigen 1 (36-44)
Preclinical animal models are indispensable tools for investigating the in vivo dynamics of MAGE-A1 (36-44)-targeted therapies. The choice of model depends on the specific research question, with each type offering distinct advantages for studying tumor growth, metastasis, and immune responses. nih.gov Historically, models ranged from transplanting human tumor cells into immunodeficient mice (xenografts) to using syngeneic mouse melanoma cells in immunocompetent mice. nih.gov More advanced genetically engineered mouse models (GEMMs) have further enhanced the ability to study gene function and identify therapeutic targets. nih.govmdpi.com
Commonly used mouse strains for developing tumor models include C57BL/6 and BALB/c, selected for their well-defined genetic backgrounds. mdpi.com For MAGE-A1 research, humanized mouse models, which involve engrafting a human immune system into immunodeficient mice, are particularly valuable for assessing therapies that rely on human-specific immune components, such as T-cell receptors (TCRs). nih.gov
To specifically study the immune response against the MAGE-A1 (36-44) epitope, researchers have developed engineered tumor models where tumor cells are modified to express this specific antigen. These models are critical for evaluating the potency and specificity of epitope-targeted immunotherapies.
Xenograft Models: A foundational approach involves transplanting human tumor cell lines that naturally or artificially express MAGE-A1 into immunodeficient mice, such as nude or NOD-scid mice. adf-online.defrontiersin.org For instance, a MAGE-A1-specific Chimeric Antigen Receptor (CAR) was tested in vivo by observing its ability to inhibit the growth of a lung adenocarcinoma xenograft in nude mice. frontiersin.org Similarly, xenograft models have been used to functionally characterize TCRs engineered to recognize MAGE-A1 epitopes. tscan.com
Syngeneic Models with Transgenic Expression: A more immunologically relevant approach utilizes syngeneic mouse models, where mouse tumor cells are transplanted into immunocompetent mice of the same genetic background. adf-online.de To study human-specific antigens like MAGE-A1, these models can be further refined. For example, the TNA2 mouse model was developed, in which transplanted syngeneic tumors were engineered to co-express both the human MAGE-A1 antigen and the corresponding human leukocyte antigen (HLA), HLA-A2. t-knife.com This allows for the in vivo assessment of immunotherapies targeting a human epitope in the context of a fully functional mouse immune system.
Genetically Engineered Mouse Models (GEMMs): GEMMs involve altering the mouse genome to induce spontaneous tumor formation that recapitulates aspects of human cancer. mdpi.com These models can be engineered to express specific human antigens like MAGE-A1, providing a system to study the entire lifecycle of tumor development and the associated immune response within a more natural context.
Table 1: Comparison of Engineered Tumor Models for MAGE-A1 Studies
| Model Type | Description | Key Features | Representative Application |
|---|---|---|---|
| Xenograft | Human tumor cells (naturally expressing or transduced with MAGE-A1) are implanted into immunodeficient mice. nih.govadf-online.de | Allows growth of human tumors; Lacks a functional adaptive immune system. | Testing MAGE-A1-specific CAR T-cell activity against human lung cancer xenografts. frontiersin.org |
| Syngeneic | Mouse tumor cells engineered to express human MAGE-A1 and a relevant human HLA molecule are implanted into immunocompetent mice. t-knife.com | Intact and functional host immune system; Allows study of immune response and rejection. | Evaluating the in vivo functionality of MAGE-A1 specific TCR-T cells in TNA2 mice. t-knife.com |
| GEMM | Mice are genetically modified to spontaneously develop tumors that express the MAGE-A1 antigen. mdpi.com | Tumors arise de novo in an immunocompetent host; Models natural tumor progression. | Studying long-term immune surveillance and tolerance to the MAGE-A1 antigen. |
Adoptive T-cell transfer (ACT) is a therapeutic strategy where T cells, often genetically engineered to recognize specific tumor antigens, are infused into a patient. tscan.com Preclinical animal models are essential for optimizing this approach, assessing the efficacy of engineered T cells, and identifying potential toxicities.
For example, the TNA2 mouse model, which expresses MAGE-A1 and HLA-A2 in syngeneic tumors, has been employed to compare the in vivo functionality and anti-tumor response of different MAGE-A1-specific TCR-T cells. t-knife.com Humanized mouse models have also been used for ACT studies in melanoma, where melanoma cells and tumor-infiltrating lymphocytes (TILs) from the same patient are co-transplanted into mice, creating a personalized model to study T-cell efficacy. nih.gov These models have demonstrated that T cells expressing high-affinity MAGE-A1-specific TCRs can recognize and kill cancer cell lines derived from various tumors, both in vitro and in vivo. t-knife.com
Advanced Techniques for Antigen Discovery and Characterization
The identification and detailed characterization of tumor-specific T-cell epitopes like MAGE-A1 (36-44) are prerequisites for developing targeted immunotherapies. Early methods relied on using tumor-reactive T cells from patients to screen cDNA expression libraries from autologous tumors. nih.gov This classical strategy led to the initial identification of MAGE-A1 as a tumor antigen. nih.govnih.gov Over time, more advanced and high-throughput techniques have been developed to streamline and expand the discovery process.
Reverse Immunology and Mass Spectrometry: The "reverse immunology" approach begins with the antigen's protein sequence. nih.gov Computational algorithms are used to predict which peptides are likely to bind to specific HLA molecules. These candidate peptides are then synthesized and tested for their ability to be recognized by T cells. nih.gov A powerful complementary technique is mass spectrometry-based immunopeptidomics, which directly identifies the peptides presented on HLA molecules on the surface of tumor cells. This method was successfully used to identify the MAGE-A1(278-286) epitope, KVLEYVIKV, presented by HLA-A*0201. researchgate.net
High-Throughput Cellular Screens: Modern platforms enable large-scale screening to identify novel antigens and the TCRs that recognize them. The T-scan platform, for example, uses a genome-scale library of antigens transduced into cells to identify the specific targets of T cells based on a functional reporter assay. bmj.com Other proprietary platforms like ReceptorScan are used to discover vast libraries of TCRs specific for a given epitope, which can then be screened for optimal avidity and expression using systems like ActivScan. tscan.com
Advanced T-Cell Characterization Methods: Identifying antigen-specific T cells, which are often rare, has been enhanced by technologies like multiplexed tetramer staining combined with mass cytometry (e.g., TargetScape®). aacrjournals.org This allows for the sensitive detection and deep phenotyping of CD8+ T cells that recognize specific MAGE epitopes from patient or healthy donor samples. aacrjournals.org
TCR-Like Antibody Development: A distinct approach to characterize epitope presentation involves generating antibodies that, like a TCR, recognize the peptide-HLA complex. Human antibody fragments (Fabs) that specifically bind to the HLA-A1–MAGE-A1 complex have been selected from phage display libraries. pnas.org These antibody reagents can be used as tools to directly detect the presence and quantify the density of the specific T-cell epitope on the surface of tumor cells via methods like flow cytometry. pnas.org
Table 2: Advanced Techniques for MAGE-A1 Epitope Discovery and Characterization
| Technique | Principle | Application to MAGE-A1 |
|---|---|---|
| Mass Spectrometry | Direct identification of peptides eluted from HLA molecules on tumor cells. researchgate.net | Confirmed the natural presentation of the MAGE-A1(278-286) epitope on HLA-A*0201. researchgate.net |
| High-Throughput TCR/Antigen Screening | T-cell pools are co-cultured with cell libraries expressing a vast array of potential antigens to identify cognate pairs. bmj.com | Discovery of 1181 TCRs specific for a MAGE-A1 epitope using the ReceptorScan platform. tscan.com |
| Multiplexed Tetramer Staining | Fluorophore- or metal-tagged peptide-HLA complexes (tetramers) are used to label and quantify antigen-specific T cells via flow or mass cytometry. aacrjournals.org | Screening for T cells reactive to multiple MAGE family antigens in patient samples. aacrjournals.org |
| Phage Display Libraries | Selection of antibody fragments that bind specifically to a target, such as a peptide-HLA complex. pnas.org | Isolation of a human Fab antibody that recognizes the HLA-A1-MAGE-A1 complex for epitope detection. pnas.org |
Strategic Research Directions and Conceptual Therapeutic Approaches Involving Melanoma Overexpressed Antigen 1 36 44
Peptide-Based Immunotherapy Strategies (Conceptual and Pre-clinical Design)
Peptide-based vaccines offer a specific and safe approach to cancer immunotherapy by directing the immune system to target tumor cells displaying the specific peptide epitope.
The design of a peptide vaccine incorporating the melanoma-overexpressed antigen 1 (36-44) epitope would be guided by several key principles to maximize immunogenicity and therapeutic efficacy. A primary consideration is the peptide's ability to bind with high affinity to the appropriate Major Histocompatibility Complex (MHC) class I molecule, which is essential for its presentation to and recognition by CTLs. While specific binding data for the (36-44) peptide is not extensively detailed in the reviewed literature, the approach would involve predictive algorithms and in vitro binding assays to confirm its HLA-restriction.
Multi-epitope vaccine strategies are often employed to broaden the immune response and mitigate tumor escape due to antigen loss. A conceptual design could involve a formulation that includes the melanoma-overexpressed antigen 1 (36-44) peptide alongside other immunogenic peptides from MAGE-A1 or other tumor-associated antigens (TAAs). Additionally, the inclusion of a universal helper T-lymphocyte (HTL) epitope, such as the PADRE epitope, is a common strategy to enhance the activation of CD4+ T helper cells, which are crucial for a robust and sustained CTL response. The chemical stability and solubility of the peptide are also critical factors in the formulation of a viable vaccine product.
| Design Principle | Rationale | Example from Research |
| High MHC Affinity | Essential for effective presentation to cytotoxic T lymphocytes (CTLs). | The hT27 TCR recognizes the HLA-A2-MAGE-A1(278-286) peptide with low affinity, which was enhanced through somatic hypermutation. |
| Multi-Epitope Formulation | Broadens the immune response and prevents tumor escape via antigen loss. | The EP-2101 vaccine incorporates nine CTL epitopes from five different TAAs. |
| Inclusion of Helper Epitopes | Activates CD4+ T cells, leading to a more robust and sustained CTL response. | The EP-2101 vaccine includes the universal helper T-lymphocyte (HTL) epitope PADRE®. |
| Chemical Stability & Solubility | Ensures the integrity and deliverability of the peptide vaccine. | Preclinical development of the EP-2101 vaccine focused on creating a stable, single-vial emulsion. |
To enhance the immunogenicity of peptide vaccines, co-administration with adjuvants is a standard approach. Adjuvants stimulate the innate immune system, creating a pro-inflammatory environment that promotes the activation and maturation of dendritic cells (DCs), the most potent antigen-presenting cells (APCs).
For a melanoma-overexpressed antigen 1 (36-44) peptide vaccine, a conceptual framework would involve its formulation with a potent adjuvant system. One such system is the Montanide ISA-51, a water-in-oil emulsion that creates a depot effect, leading to the slow release of the peptide and prolonged exposure to the immune system. This adjuvant has been used in clinical trials for multi-peptide cancer vaccines, demonstrating its ability to induce immunological responses.
Another conceptual approach involves the use of Toll-like receptor (TLR) agonists. For instance, MPLA (a derivative of lipopolysaccharide) is a TLR4 agonist that has been approved for use in vaccines and is known to stimulate a Th1-type immune response, which is critical for anti-tumor immunity. The combination of a peptide antigen like melanoma-overexpressed antigen 1 (36-44) with such an adjuvant would be expected to enhance the magnitude and quality of the specific T-cell response.
| Adjuvant Type | Mechanism of Action | Conceptual Application with MAGE-A1 (36-44) |
| Water-in-Oil Emulsion (e.g., Montanide ISA-51) | Creates a depot for slow antigen release, prolonging immune exposure. | Formulation of MAGE-A1 (36-44) peptide in Montanide ISA-51 to enhance and sustain the specific T-cell response. |
| Toll-Like Receptor (TLR) Agonists (e.g., MPLA) | Activates innate immune cells (like dendritic cells) through TLR signaling, promoting a pro-inflammatory environment and a Th1 response. | Co-administration of MAGE-A1 (36-44) with a TLR agonist to boost dendritic cell activation and subsequent T-cell priming. |
Adoptive T-Cell Therapy (ACT) Targeting Melanoma-Overexpressed Antigen 1 (36-44) (Pre-clinical Research)
Adoptive T-cell therapy (ACT) involves the ex vivo expansion of tumor-specific T cells and their subsequent infusion into the patient. This approach has shown significant promise for the treatment of solid tumors.
The successful application of ACT hinges on the ability to isolate and expand T cells with high avidity for the target antigen. For the melanoma-overexpressed antigen 1 (36-44) epitope, this would involve screening peripheral blood mononuclear cells (PBMCs) from HLA-matched healthy donors or melanoma patients.
A common method for isolating antigen-specific T cells is through the use of peptide-MHC (pMHC) multimers, such as dextramers, which can specifically bind to and identify T cells expressing the corresponding T-cell receptor (TCR). These labeled cells can then be isolated using fluorescence-activated cell sorting (FACS). Once isolated, these T cells are expanded ex vivo using a cocktail of cytokines, such as Interleukin-2 (IL-2), and anti-CD3/CD28 antibodies to stimulate proliferation. An alternative approach involves the co-culture of T cells with autologous dendritic cells that have been pulsed with the melanoma-overexpressed antigen 1 (36-44) peptide.
A significant advancement in ACT is the genetic engineering of T cells to express a TCR with known specificity for a tumor antigen. This allows for the generation of a large number of tumor-specific T cells from a patient's own T cells, bypassing the need to isolate rare, naturally occurring tumor-specific T cells.
Theoretically, to target the melanoma-overexpressed antigen 1 (36-44) epitope, a high-avidity TCR specific for this peptide would first need to be identified and cloned. This TCR could be sourced from T cells of patients who have shown a robust immune response to their tumor or through in vitro screening platforms. Once the TCR alpha and beta chain sequences are identified, they can be cloned into a viral vector (e.g., lentivirus) for the transduction of the patient's T cells.
To improve the efficacy of these engineered TCRs, affinity maturation techniques can be employed. One such method is somatic hypermutation, which has been used to enhance the avidity of a TCR specific for another MAGE-A1 epitope. This process involves introducing mutations into the TCR's complementarity-determining regions (CDRs) and then selecting for variants with improved binding affinity and functional activity. However, a critical consideration in TCR engineering is to avoid excessive affinity, which can lead to off-target toxicities.
| Research Step | Description | Theoretical Application to MAGE-A1 (36-44) |
| TCR Identification | Isolation of a high-avidity TCR that recognizes the target peptide-MHC complex. | Screening of T cells from melanoma patients or in vitro platforms to find a TCR specific for MAGE-A1 (36-44). |
| TCR Cloning | Sequencing the alpha and beta chains of the identified TCR and cloning them into a vector. | Cloning the identified MAGE-A1 (36-44)-specific TCR into a lentiviral vector for T-cell transduction. |
| Affinity Enhancement | Modifying the TCR sequence to improve its binding affinity and functional avidity. | Employing techniques like somatic hypermutation to optimize the avidity of the MAGE-A1 (36-44) TCR. |
| Safety Assessment | Evaluating the engineered TCR for potential cross-reactivity with other self-peptides. | Screening the engineered TCR against a library of human peptides to minimize the risk of off-target effects. |
Combination Immunotherapy Strategies (Pre-clinical and Theoretical)
To overcome the immunosuppressive tumor microenvironment and enhance the efficacy of immunotherapy, combination strategies are being actively investigated.
A theoretical approach for targeting the melanoma-overexpressed antigen 1 (36-44) would involve combining a peptide vaccine or ACT with immune checkpoint inhibitors. Checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, work by blocking the inhibitory signals that dampen T-cell activity within the tumor. The combination of a MAGE-A1 (36-44)-directed therapy with a checkpoint inhibitor could potentially lead to a more potent and durable anti-tumor immune response. Preclinical models have shown that the combination of ACT with checkpoint blockade can lead to synergistic anti-tumor effects.
Another promising strategy is the development of multiplexed TCR-T cell therapies. This involves treating a patient with multiple TCR-T cell products targeting different tumor antigens. A conceptual therapy for a melanoma patient could involve the co-infusion of T cells engineered to express a TCR for melanoma-overexpressed antigen 1 (36-44) along with T cells targeting other melanoma-associated antigens like MART-1 or gp100. This approach aims to address tumor antigen heterogeneity, a common mechanism of relapse following single-antigen targeted therapy.
Synergy with Immune Checkpoint Blockade (e.g., PD-1/PD-L1, CTLA-4) in Research Models
The investigation into Melanoma-Overexpressed Antigen 1 (MAGE-A1) and its specific epitopes, such as the 36-44 peptide, as targets for cancer immunotherapy is increasingly exploring combination strategies to enhance anti-tumor efficacy. A significant area of this research focuses on the synergy between MAGE-A1-targeted therapies and immune checkpoint inhibitors (ICIs). Immune checkpoints, such as Programmed cell death protein 1 (PD-1) and Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), are crucial regulatory pathways that prevent excessive immune responses, but they can be co-opted by tumors to evade immune destruction. cinj.orgsmw.chfrontiersin.orgascopubs.org By blocking these checkpoints, ICIs can restore the immune system's ability to recognize and attack cancer cells. smw.chfrontiersin.org
Preclinical research models provide a strong rationale for combining MAGE-A1-directed therapies, like vaccines or adoptive T-cell transfer, with ICIs. The primary hypothesis is that a MAGE-A1 targeted therapy can increase the number of tumor-specific T cells, while the checkpoint inhibitor can then unleash the full effector function of these and other T cells within the tumor microenvironment. frontiersin.orgmdpi.com Tumor cells can upregulate PD-1's ligand, PD-L1, to dampen the anti-tumor immune response, making the combination with a PD-1/PD-L1 inhibitor a logical approach. cinj.orgmdpi.com Similarly, CTLA-4 blockade acts earlier in the T-cell activation process, and combining it with a MAGE-A1 stimulus could lead to a broader and more robust T-cell response. cinj.orgascopubs.orgnih.gov
Several studies in preclinical models have demonstrated the potential of such synergistic combinations. For instance, research in mouse models of melanoma has shown that combining anti-tumor antibodies with ICIs like anti-PD-1 or anti-CTLA-4 antibodies leads to increased efficacy, characterized by better tumor control and a greater infiltration of CD8+ T cells and dendritic cells. oncotarget.com While not specific to MAGE-A1, these models support the general principle of the approach. More directly, a study in mucosal melanoma patients indicated that the expression levels of MAGE-A4 correlated with the effectiveness of the combination of ipilimumab (anti-CTLA-4) and nivolumab (B1139203) (anti-PD-1), suggesting that tumors expressing MAGE antigens may be particularly susceptible to checkpoint blockade. mdpi.com
The combination of different checkpoint inhibitors has also proven effective, with dual blockade of PD-1 and CTLA-4 showing superior results to monotherapy in diseases like melanoma. ascopubs.orgd-nb.info The addition of a tumor-antigen-specific component like a MAGE-A1 (36-44) vaccine or T-cell therapy to such a dual-blockade regimen is a promising area of ongoing research. The goal is to create a multi-pronged attack that both primes a specific anti-tumor response and removes the brakes on the general immune system. mdpi.comd-nb.info
Table 1: Rationale for Combining MAGE-A1 Targeted Therapy with Immune Checkpoint Inhibitors in Research Models
| Component | Mechanism of Action | Expected Synergistic Outcome in Research Models | Supporting Rationale Citation |
|---|---|---|---|
| MAGE-A1 (36-44) Therapy | Primes and expands a population of T cells specific to the MAGE-A1 antigen expressed by tumor cells. | Increases the pool of tumor-reactive T cells available to attack the cancer. | nih.govmdpi.com |
| Anti-CTLA-4 Antibody | Blocks the inhibitory CTLA-4 receptor on T cells, primarily during the initial T-cell activation phase in lymph nodes. | Promotes the activation and proliferation of a broader range of T cells, including the MAGE-A1-specific ones. | cinj.orgsmw.chnih.gov |
| Anti-PD-1/PD-L1 Antibody | Blocks the interaction between the PD-1 receptor on activated T cells and its ligand (PD-L1) on tumor cells, primarily within the tumor microenvironment. | Reinvigorates exhausted tumor-infiltrating T cells, allowing them to effectively kill cancer cells. | cinj.orgascopubs.orgmdpi.com |
| Combined Approach | Simultaneously stimulates a tumor-specific immune response and removes key inhibitory signals. | Enhanced tumor regression, improved survival, and increased immunological memory in preclinical models. | frontiersin.orgoncotarget.comd-nb.info |
Investigation of Melanoma-Overexpressed Antigen 1 (36-44) as a Biomarker for Immunological Monitoring (Research Context)
The expression of MAGE-A1 in various tumors, contrasted with its absence in most normal tissues, makes it an attractive biomarker for cancer diagnosis, prognosis, and immunological monitoring in a research setting. scbt.commssm.edu Investigating the immune response to specific epitopes like MAGE-A1 (36-44) can provide valuable insights into the interaction between the tumor and the host's immune system. This monitoring can help researchers understand the mechanisms of action of immunotherapies and identify patients who are more likely to respond to treatment. uct.ac.za
In the research context, MAGE-A1 (36-44) can be used as a tool to track the presence and functionality of tumor-specific T cells. Assays can be designed to detect T cells that recognize the 36-44 peptide presented by HLA molecules. tscan.com Monitoring the frequency and activation state of these specific T cells in peripheral blood or within tumor tissue before, during, and after therapy can serve as a pharmacodynamic biomarker, indicating whether a therapeutic intervention, such as a vaccine or checkpoint inhibitor, is successfully inducing or augmenting a relevant immune response. eur.nlmdpi.com
Development of Predictive Models for Immunological Outcome (Research)
The development of predictive models for immunological outcomes is a critical goal in cancer immunotherapy research. These models aim to integrate various data points to forecast how a patient's immune system will respond to a given therapy. researchgate.net The immune response to MAGE-A1 (36-44) is a candidate parameter for inclusion in such models. By quantifying the response to this specific epitope, researchers can potentially predict the broader T-cell response and, ultimately, the clinical benefit. ascopubs.org
In silico models are being developed that use computational approaches to predict the immunogenicity of cancer vaccines and the likely outcome of clinical trials. researchgate.net These models can incorporate data on the specific peptide epitopes in a vaccine, such as MAGE-A1 (36-44), and predict immune response rates based on how many of a patient's HLA alleles are predicted to bind to those epitopes. Research has shown that clinical response rates correlate better with predicted immune responses when the model considers epitopes that bind to multiple autologous HLA alleles, suggesting that inducing a broad T-cell response is key for success. researchgate.net Therefore, monitoring the response to a well-defined epitope like MAGE-A1 (36-44) could provide a crucial, quantifiable input for these predictive algorithms, helping to refine and validate them in a research setting.
Table 2: MAGE-A1 as a Component in Predictive Immunological Models (Research Context)
| Model Component | Description | Research Application | Citation |
|---|---|---|---|
| Antigen Expression | Quantification of MAGE-A1 expression in tumor tissue. | Higher expression may indicate a greater likelihood of being a target for the immune system. | mdpi.commssm.edu |
| Baseline Immunity | Detection of pre-existing T cells or antibodies reactive to MAGE-A1 (36-44) before therapy. | Presence of baseline immunity may predict a more rapid and robust response to immunotherapy. | mdpi.com |
| On-Treatment Immune Response | Measurement of the expansion and activation of MAGE-A1 (36-44)-specific T cells during therapy. | Serves as a pharmacodynamic biomarker to confirm the biological activity of the treatment. | eur.nl |
| In Silico HLA-Binding Prediction | Computational prediction of the binding affinity of the MAGE-A1 (36-44) peptide to a subject's specific HLA class I molecules. | Used to forecast the potential for an individual to mount an immune response to the peptide. | researchgate.net |
| Integrated Immunomic Model | A computational model combining MAGE-A1 data with other immune parameters (e.g., PD-L1 status, tumor mutational burden, other TAA responses). | Aims to create a comprehensive predictive signature for immunological success or failure in a research cohort. | researchgate.netresearchgate.net |
Compound and Protein Name Reference Table
| Name | Type |
| Melanoma-overexpressed antigen 1 (MAGE-A1) | Protein (Tumor Antigen) |
| PD-1 (Programmed cell death protein 1) | Protein (Immune Checkpoint Receptor) |
| PD-L1 (Programmed death-ligand 1) | Protein (Immune Checkpoint Ligand) |
| CTLA-4 (Cytotoxic T-lymphocyte-associated protein 4) | Protein (Immune Checkpoint Receptor) |
| Ipilimumab | Monoclonal Antibody (anti-CTLA-4) |
| Nivolumab | Monoclonal Antibody (anti-PD-1) |
| Pembrolizumab | Monoclonal Antibody (anti-PD-1) |
| Atezolizumab | Monoclonal Antibody (anti-PD-L1) |
| Durvalumab | Monoclonal Antibody (anti-PD-L1) |
| Avelumab | Monoclonal Antibody (anti-PD-L1) |
| Tremelimumab | Monoclonal Antibody (anti-CTLA-4) |
| Interferon-gamma (IFN-γ) | Cytokine |
| Cetuximab | Monoclonal Antibody (anti-EGFR) |
| Gemcitabine | Chemotherapy Drug |
| Dexamethasone | Corticosteroid |
| Glembatumumab vedotin | Antibody-Drug Conjugate |
| Abagovomab | Monoclonal Antibody (anti-CA-125) |
| Magrolimab | Monoclonal Antibody (anti-CD47) |
| Sunitinib | Kinase Inhibitor |
Future Directions and Unanswered Questions in Melanoma Overexpressed Antigen 1 36 44 Research
Elucidating the Full Spectrum of MELOE-1 Derived Epitopes
While the MELOE-1 (36-44) epitope is a well-characterized target for CD8+ T cells in HLA-A*0201 positive individuals, the full antigenic repertoire derived from the meloe gene is far from completely understood. nih.gov The meloe mRNA is a polycistronic transcript that codes for at least two distinct polypeptides, MELOE-1 and MELOE-2, through a mechanism involving internal ribosome entry sites (IRES). nih.govplos.org This complex translational regulation suggests that other epitopes, recognizable by different T cell subsets and in various HLA contexts, are likely generated.
Future research must focus on a systematic identification of these additional epitopes. Studies have already shown that the full-length MELOE-1 protein can induce CD4+ T cell responses in multiple HLA contexts, indicating the presence of T helper (Th) epitopes. nih.gov For instance, research has identified at least two distinct CD4+ T cell epitopes within the MELOE-1(26-46) peptide, presented in HLA-DRb11101 and HLA-DQb10603 contexts. researchgate.net A comprehensive mapping of both CD8+ and CD4+ T cell epitopes from both MELOE-1 and MELOE-2 across a wider range of HLA alleles is a critical next step. This knowledge is essential for developing immunotherapies that can benefit a broader patient population and induce a more robust, multi-faceted anti-tumor immune response.
| Identified/Potential Epitope Region | T Cell Subset | HLA Restriction | Significance | Reference |
| MELOE-1 (36-44) | CD8+ | HLA-A0201 | Primary cytotoxic T lymphocyte (CTL) target; associated with immunosurveillance. | nih.gov |
| MELOE-1 (26-46) derived | CD4+ | HLA-DRb11101 | T helper epitope, potential to support CD8+ T cell responses. | researchgate.net |
| MELOE-1 (26-46) derived | CD4+ | HLA-DQb1*0603 | Additional T helper epitope, broadening applicability. | researchgate.net |
| Other MELOE-1 regions | CD4+ | Multiple | Indicates the full-length protein is immunogenic and contains further Th epitopes. | nih.gov |
| MELOE-2 derived | CD8+ / CD4+ | Unknown | Potential for novel CTL and Th epitopes from a distinct ORF on the same mRNA. | nih.govplos.org |
Understanding the Regulatory Networks of MELOE-1 Expression in Pathological Contexts
The overexpression of MELOE-1 in melanoma cells compared to normal melanocytes and other healthy tissues is a key feature that makes it an attractive therapeutic target. nih.govnih.gov However, the precise molecular mechanisms governing this differential expression remain a significant area of investigation. Initial hypotheses suggested that regulation could occur at the transcriptional level, possibly through hypomethylation of the meloe gene promoter or the action of melanoma-specific transcription factors, analogous to the MAGE-1 antigen. nih.gov
More recent findings have revealed a more complex, post-transcriptional regulatory layer. The translation of MELOE-1 is dependent on an IRES, which allows for cap-independent protein synthesis—a process often exploited by cells under stress. nih.govplos.org Further research has identified the heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) as an IRES trans-activating factor (ITAF) that binds to the MELOE-1 IRES and promotes its translation, particularly under conditions of endoplasmic reticulum (ER) stress. researchgate.net Unraveling this regulatory network is crucial. Future studies should aim to identify the full cast of ITAFs involved, understand how their activity is modulated in the tumor microenvironment, and determine if these pathways can be pharmacologically manipulated to increase MELOE-1 expression and enhance tumor recognition by the immune system.
| Regulatory Mechanism | Level of Control | Key Factors | Implication | Reference |
| Promoter Hypomethylation | Transcriptional | DNA Methyltransferases | Potential for epigenetic drugs to modulate expression. | nih.gov |
| Transcription Factors | Transcriptional | MITF, others | Links expression to melanocytic lineage differentiation pathways. | nih.gov |
| IRES-Dependent Translation | Post-transcriptional | meloe mRNA secondary structure | Allows for differential translation in tumor vs. normal cells. | nih.govplos.org |
| ITAF Activity | Post-transcriptional | hnRNP-A1 | Links expression to cellular stress pathways; offers a potential target for enhancement. | researchgate.net |
Optimizing In Vitro and Ex Vivo Expansion of Melanoma-Overexpressed Antigen 1 (36-44)-Specific T Cells for Research
The study of MELOE-1 (36-44)-specific T cells, whether for basic research or as a prelude to adoptive cell therapy, relies on the ability to effectively expand these cells from peripheral blood or tumor infiltrates. researchgate.net Given their low frequency in many individuals, developing optimized protocols for their in vitro and ex vivo expansion is paramount. nih.gov
A critical area of research involves the design of more effective antigenic stimuli. For example, studies have compared the use of native peptide sequences with artificial synthetic long peptides (aSLPs) that incorporate specialized linker sequences. One study demonstrated that an aSLP containing a cathepsin-sensitive linker (LLSV) was more efficient at expanding MELOE-1 (36-44)-specific CD8+ T cells from healthy donor PBMCs than an aSLP with a GGGG linker or the native sequence. nih.gov This suggests that optimizing antigen processing and presentation by dendritic cells (DCs) is a key strategy. Future work should continue to refine the design of these synthetic peptides and explore novel antigen-presenting cell platforms, such as artificial APCs or CD40-activated B cells, to achieve more robust and rapid expansion of high-avidity, functional T cells for research applications. nih.govgoogle.com
| Stimulation Method | T-Cell Source | Key Finding | Reference |
| aSLP with LLSV linker | Healthy Donor PBMC | More efficient for in vitro expansion of MELOE-1 (36-44)-specific CD8+ T cells compared to GGGG linker or native sequence. | nih.gov |
| aSLP with LLSVGG linker | Healthy Donor PBMC | Also more efficient than native sequence or GGGG linker for expanding specific CD8+ T cells. | nih.gov |
| General T-Cell Expansion | Healthy Donor PBMC | Use of agents like IL-2 and Phytohemagglutinin (PHA) are standard but require optimization for antigen-specific protocols. | semanticscholar.org |
Development of Novel Research Tools for Epitope-Specific Immune Monitoring
Accurately tracking the frequency, phenotype, and function of MELOE-1 (36-44)-specific T cells is essential for both preclinical research and clinical trial immunomonitoring. The current gold standard involves the use of HLA-A2/peptide tetramers, which allow for the direct visualization and quantification of antigen-specific CD8+ T cells by flow cytometry. nih.govresearchgate.net These tools have been instrumental in establishing the correlation between the infusion of MELOE-1-specific T cells and relapse-free survival in melanoma patients. nih.gov
However, there is a need to develop the next generation of research tools with enhanced sensitivity and broader applicability. Future directions include:
High-Affinity Reagents: Developing TCR-like antibodies that recognize the peptide-HLA complex with high affinity. These could be used for more sensitive immunohistochemistry to detect epitope presentation on tumor tissue or as soluble detection reagents.
Multiplexed Technologies: Integrating MELOE-1 monitoring into larger multiplexed platforms (e.g., DNA-barcoded tetramers) that can simultaneously track responses to dozens or hundreds of different tumor epitopes. This would provide a more comprehensive picture of the anti-tumor immune response.
Functional Assays: Creating more sophisticated functional assays beyond simple cytokine staining, perhaps using single-cell RNA sequencing coupled with TCR sequencing to deeply profile the functional state of MELOE-1-specific T cells ex vivo.
Tools for Non-A2 Alleles: As new epitopes are discovered (as discussed in 7.1), a corresponding suite of peptide-HLA reagents for other alleles (e.g., HLA-DR, -DQ) must be developed to monitor CD4+ T cell responses.
| Tool | Application | Future Development | Reference |
| HLA-A2/MELOE-1 (36-44) Tetramers | Flow cytometry detection and sorting of specific CD8+ T cells. | Higher sensitivity versions; integration into multiplexed panels. | nih.govnih.govresearchgate.net |
| TCR-like Antibodies | IHC for epitope presentation; highly sensitive detection. | Generation and validation for research use. | mdpi.comascopubs.org |
| ELISpot / Intracellular Cytokine Staining | Functional assessment (e.g., IFN-γ, TNF-α production). | Adaptation for newly discovered epitopes; single-cell resolution. | researchgate.net |
| Peptide-HLA Reagents for Class II | Detection of specific CD4+ T helper cells. | Development for newly identified DR/DQ-restricted epitopes. | nih.gov |
Q & A
Basic Research Questions
Q. How is melanoma-overexpressed antigen 1 (36-44) identified and validated as a tumor-associated epitope?
- Methodology :
- Mass Spectrometry : Peptide sequences are identified via immunopeptidomics, where HLA-bound peptides are eluted from melanoma cell lines and analyzed using high-resolution mass spectrometry .
- HLA Binding Assays : Computational tools (e.g., NetMHC) predict binding affinity to HLA class I molecules (e.g., HLA-A*02:01). Experimental validation uses competitive binding assays with radiolabeled reference peptides .
- T-Cell Reactivity : Antigen-specific T cells are isolated from melanoma patients or generated in vitro using dendritic cells pulsed with synthetic peptides. IFN-γ ELISPOT or flow cytometry (CD137/CD69 activation markers) confirms reactivity .
Q. What in vitro models are suitable for studying the immunogenicity of melanoma-overexpressed antigen 1 (36-44)?
- Methodology :
- Tumor Cell Lines : HLA-matched melanoma cell lines (e.g., A375, SK-MEL-28) are used to assess endogenous antigen presentation via co-culture with antigen-specific T cells .
- Artificial Antigen-Presenting Cells (aAPCs) : Engineered K562 cells expressing HLA alleles and co-stimulatory molecules (e.g., CD80) are pulsed with synthetic peptides to stimulate T-cell proliferation .
- 3D Tumor Spheroids : Melanoma spheroids embedded in collagen matrices mimic tumor microenvironments, enabling evaluation of T-cell infiltration and cytotoxicity .
Q. How can researchers optimize peptide stability for melanoma-overexpressed antigen 1 (36-44) in experimental assays?
- Methodology :
- Peptide Modifications : Substitution with non-natural amino acids (e.g., D-amino acids) or incorporation of stabilizing motifs (e.g., N-terminal acetylation) enhances proteolytic resistance .
- Lipid Conjugation : Covalent linkage to lipid tails (e.g., palmitic acid) improves solubility and membrane permeability in dendritic cell-based vaccines .
- Lyophilization : Peptides are lyophilized with cryoprotectants (e.g., trehalose) to prevent degradation during long-term storage .
Advanced Research Questions
Q. What strategies address contradictory data in T-cell recognition of melanoma-overexpressed antigen 1 (36-44) across patient cohorts?
- Methodology :
- TCR Avidity Analysis : Use tetramer dissociation assays to compare TCR binding kinetics in high- vs. low-responding patients .
- Tumor Heterogeneity Profiling : Single-cell RNA sequencing of melanoma biopsies identifies subpopulations with differential antigen-processing machinery (e.g., TAP1/2 downregulation) .
- Cohort Stratification : Stratify patients by HLA allelic variants (e.g., HLA-A*02:01 subtypes) or tumor mutational burden (TMB) to control for confounding variables .
Q. How can in vivo models recapitulate the immunosuppressive microenvironment affecting melanoma-overexpressed antigen 1 (36-44)-targeted therapies?
- Methodology :
- Humanized Mouse Models : NSG mice engrafted with human hematopoietic stem cells and HLA-matched melanoma xenografts enable evaluation of human T-cell responses .
- Checkpoint Inhibitor Combinations : Administer anti-PD-1/CTLA-4 antibodies alongside peptide vaccines to assess synergy in overcoming T-cell exhaustion .
- Metabolic Profiling : FDG-PET imaging quantifies glucose uptake in tumors to correlate immunosuppression (e.g., lactate accumulation) with therapeutic resistance .
Q. What experimental designs improve the translational relevance of preclinical studies on melanoma-overexpressed antigen 1 (36-44)?
- Methodology :
- Longitudinal Immune Monitoring : Serial blood/tissue sampling in murine models tracks antigen-specific T-cell clonotype dynamics and memory formation .
- Adoptive Transfer Models : Transfer TCR-engineered T cells into tumor-bearing mice to evaluate persistence and tumor control in vivo .
- Multi-Omics Integration : Combine proteomics (antigen presentation), transcriptomics (T-cell exhaustion signatures), and metabolomics (tumor nutrient depletion) to identify resistance mechanisms .
Q. How do post-translational modifications (PTMs) of melanoma-overexpressed antigen 1 (36-44) influence its immunogenicity?
- Methodology :
- PTM Mimetics : Synthesize peptides with phosphorylated (e.g., Ser/Thr) or citrullinated residues to test altered HLA binding and T-cell recognition .
- Protease Inhibition : Treat melanoma cells with protease inhibitors (e.g., lactacystin for proteasomes) to preserve PTM-bearing epitopes during antigen processing .
- Structural Modeling : Molecular dynamics simulations predict how PTMs alter peptide-HLA complex stability and TCR docking .
Methodological Challenges and Solutions
Q. What statistical approaches resolve variability in antigen-specific T-cell response data?
- Methodology :
- ANOVA with Post Hoc Tests : Compare T-cell activation across multiple experimental groups (e.g., peptide variants, adjuvants) while controlling for batch effects .
- Mixed-Effects Models : Account for repeated measures (e.g., longitudinal cytokine secretion data) and random factors (e.g., donor variability) .
- Machine Learning : Train classifiers (e.g., random forests) on multi-parameter flow cytometry data to predict responders vs. non-responders .
Q. How can multi-disciplinary collaboration enhance clinical trial design for melanoma-overexpressed antigen 1 (36-44)-based vaccines?
- Methodology :
- Endpoint Harmonization : Align immunologic (e.g., T-cell frequency), radiologic (RECIST criteria), and survival endpoints across dermatology, oncology, and immunology teams .
- Patient-Reported Outcomes (PROs) : Integrate validated PRO tools (e.g., EORTC QLQ-C30) to assess quality of life during vaccine trials .
- Data Sharing Platforms : Use federated databases (e.g., European Melanoma Registry) to pool data on antigen expression and treatment outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
